molecular formula C8H8N2 B8583495 N-Methyl-N'-phenylcarbodiimide CAS No. 4172-91-2

N-Methyl-N'-phenylcarbodiimide

Cat. No.: B8583495
CAS No.: 4172-91-2
M. Wt: 132.16 g/mol
InChI Key: RLEKTPHUQPAOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N'-phenylcarbodiimide is a synthetic organic compound with the molecular formula C 8 H 8 N 2 and a molecular weight of 132.16 g/mol . Its CAS Registry Number is 4172-91-2 . As a member of the carbodiimide family, it features the characteristic RN=C=NR' functional group and is primarily used as a coupling reagent in synthetic organic chemistry . Carbodiimides like this compound are highly valued in research for their role in facilitating the formation of amide bonds between carboxylic acids and amines, a fundamental reaction in peptide synthesis and polymer chemistry. They function by activating the carboxyl group, making it more susceptible to nucleophilic attack by the amine, thereby driving the dehydration reaction to form the amide bond. The specific steric and electronic properties imparted by its N-methyl and N'-phenyl substituents can influence its reactivity and solubility, making it suitable for specific synthetic applications where other carbodiimides may be less effective. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. Researchers are advised to consult the safety data sheet for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4172-91-2

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

RLEKTPHUQPAOAF-UHFFFAOYSA-N

Canonical SMILES

CN=C=NC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N Methyl N Phenylcarbodiimide

Generation via Rearrangement Pathways from Nitrile Imine Precursors

The formation of N-Methyl-N'-phenylcarbodiimide can be efficiently achieved through the rearrangement of nitrile imine intermediates. These reactive species are typically generated in situ via thermolytic decomposition of heterocyclic precursors like tetrazoles and oxadiazolones.

Flash Vacuum Thermolysis (FVT) of Tetrazoles

Flash vacuum thermolysis (FVT) of substituted tetrazoles serves as a potent method for generating nitrile imines, which subsequently isomerize to the corresponding carbodiimides. The thermolysis of both 1-methyl-5-phenyltetrazole (B3340059) and 2-methyl-5-phenyltetrazole has been investigated as a route to this compound.

Under FVT conditions, both 1-methyl-5-phenyltetrazole and 2-methyl-5-phenyltetrazole decompose to yield the common intermediate, benzonitrile (B105546) N-methylimine. nih.gov This nitrile imine then undergoes rearrangement to form this compound. nih.gov Studies have shown that FVT of 2-methyl-5-phenyltetrazole at 420 °C or 1-methyl-5-phenyltetrazole at 430 °C, with subsequent argon matrix isolation at 12 K, results in the formation of N-methyl-N′-phenylcarbodiimide. acs.org The yield of the carbodiimide (B86325) becomes predominant at higher temperatures, such as 600 °C. acs.org

Detailed product yield analysis from the FVT of 2-methyl-5-phenyltetrazole at various temperatures reveals the temperature-dependent formation of this compound alongside other products.

Temperature (°C)This compound Yield (%)Benzonitrile Yield (%)Styrene (B11656) Yield (%)
500253010
600452515
700502020
800401525
900301030

This data is derived from studies on the flash vacuum thermolysis of 2-methyl-5-phenyltetrazole and illustrates the relative product distribution as a function of temperature. researchgate.net

Thermolytic Decomposition of Oxadiazolones

Similar to tetrazoles, the thermolytic decomposition of 3-methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one also serves as a precursor for the generation of the benzonitrile N-methylimine intermediate, which then rearranges to this compound. nih.gov Flash vacuum thermolysis of this oxadiazolone provides an alternative route to the same nitrile imine generated from the tetrazole precursors. nih.gov

The product distribution from the FVT of 3-methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one also shows a temperature dependence, with varying yields of the desired carbodiimide.

Temperature (°C)This compound Yield (%)Benzonitrile Yield (%)Styrene Yield (%)
60035405
700403510
800303015
900202520

This data is based on research into the flash vacuum thermolysis of 3-methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one, showing the product yields at different pyrolysis temperatures. researchgate.net

Mechanistic Insights into Nitrile Imine to Carbodiimide Isomerization

The isomerization of a nitrile imine to a carbodiimide is a key mechanistic step in these synthetic routes. acs.orgacs.org This rearrangement is believed to proceed through highly reactive intermediates. researchgate.net Theoretical and experimental studies suggest that the nitrile imine can isomerize via a 1H-diazirine intermediate. researchgate.netnih.govresearchgate.net This three-membered ring species is a transient but crucial link in the transformation. researchgate.net

Synthesis through N-Haloamidine Transformations

Another synthetic approach to this compound involves the transformation of N-haloamidines. These methods typically rely on dehydrohalogenation reactions, which can be promoted by various reagents.

Silver Oxide Mediated Rearrangement of N-Chloro-N'-phenylacetoamidine

The rearrangement of N-chloroamidines represents a viable route to carbodiimides. While specific data on the silver oxide mediated rearrangement of N-Chloro-N'-phenylacetoamidine to this compound is not detailed in the provided context, the general principle involves the use of a base or a metal oxide to facilitate the elimination of hydrogen chloride and induce the rearrangement.

Emerging "Green" Approaches for Carbodiimide Synthesis with Potential Applicability to this compound (e.g., Dehydrosulfurization of Thioureas)

In the pursuit of more environmentally benign synthetic methods, the dehydrosulfurization of N,N'-disubstituted thioureas has emerged as a prominent "green" strategy for accessing carbodiimides. researchgate.netorganic-chemistry.org This approach avoids the use of toxic heavy metal oxides, such as mercuric oxide (HgO), which were traditionally employed for this transformation. researchgate.net These modern methods offer advantages like mild reaction conditions, high yields, and simpler product purification. researchgate.net Given that this compound can be derived from its corresponding thiourea (B124793), N-methyl-N'-phenylthiourea, these green methodologies are highly relevant.

Several oxidizing agents compatible with green chemistry principles have been successfully utilized for the dehydrosulfurization of both symmetrical and unsymmetrical thioureas. These are generally applicable to aryl-alkyl thioureas, the class to which N-methyl-N'-phenylthiourea belongs. researchgate.net

Iodine-Mediated Dehydrosulfurization: A facile and cost-effective method employs molecular iodine (I₂) as the oxidant in the presence of a base like triethylamine (B128534) (Et₃N). researchgate.net This reaction is typically carried out in a solvent such as dichloromethane (B109758) at low temperatures (e.g., 0°C). researchgate.net The use of inexpensive and readily available iodine makes this an attractive alternative from a green chemistry perspective. researchgate.netjst.go.jp This method has been successfully applied to the synthesis of various unsymmetrical 1,3-diaryl and aryl-alkyl carbodiimides. researchgate.net

Hypervalent Iodine Reagents: Hypervalent iodine compounds, such as o-iodoxybenzoic acid (IBX) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), have proven to be highly efficient reagents for the oxidative desulfurization of thioureas. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

o-Iodoxybenzoic Acid (IBX): This reagent facilitates a mild and efficient conversion of 1,3-disubstituted thioureas into carbodiimides. The reaction proceeds under gentle conditions (e.g., 0°C in dichloromethane with triethylamine), demonstrates high selectivity, and is compatible with a variety of functional groups, affording yields ranging from 45% to 92%. organic-chemistry.org

[Hydroxy(tosyloxy)iodo]benzene (HTIB): Known as Koser's reagent, HTIB in combination with triethylamine in a solvent like ethyl acetate (B1210297) at 0°C provides an effective system for synthesizing carbodiimides from thioureas in excellent yields. organic-chemistry.org This method is noted for its high selectivity and applicability to a broad range of thioureas, including unsymmetrical ones. organic-chemistry.org

The general applicability of these dehydrosulfurization methods to unsymmetrical thioureas suggests their strong potential for the synthesis of this compound from N-methyl-N'-phenylthiourea under greener, more sustainable conditions.

Method Reagent/Catalyst Substrate Class Conditions Key Advantages Reference
Flash Vacuum PyrolysisHeat2-Methyl-5-phenyltetrazole420°C, Argon Matrix (12 K)Direct route from stable heterocycle acs.org
Flash Vacuum PyrolysisHeat1-Methyl-5-phenyltetrazole430-600°C, Argon Matrix (12 K)High product dominance at 600°C acs.org
"Green" Reagent General Substrate Typical Conditions Reported Yields Potential for this compound Reference
Iodine (I₂)Unsymmetrical aryl-alkyl thioureasEt₃N, CH₂Cl₂, 0°CHighHigh, as it is an aryl-alkyl thiourea researchgate.net
o-Iodoxybenzoic Acid (IBX)1,3-Disubstituted thioureasEt₃N, CH₂Cl₂, 0°C45-92%High, due to proven efficacy with unsymmetrical thioureas organic-chemistry.org
[Hydroxy(tosyloxy)iodo]benzene (HTIB)Symmetrical & unsymmetrical thioureasEt₃N, Ethyl Acetate, 0°CExcellentHigh, demonstrated versatility organic-chemistry.org

Reaction Mechanisms and Pathways Involving N Methyl N Phenylcarbodiimide

Intramolecular Rearrangement Dynamics

The formation of N-Methyl-N'-phenylcarbodiimide is often the result of a sophisticated series of intramolecular rearrangements, starting from precursors like substituted tetrazoles. acs.org These thermal or photochemical processes proceed through high-energy intermediates and complex transition states.

Nitrile imines are well-established precursors that undergo unimolecular rearrangement to form carbodiimides. researchgate.netresearchgate.netacs.org The conversion of a nitrile imine to its corresponding carbodiimide (B86325), such as this compound, is a thermodynamically favorable process that can occur under both thermal and photochemical conditions. researchgate.netacs.orgresearchgate.net Flash vacuum thermolysis (FVT) of precursors like 1-methyl-5-phenyltetrazole (B3340059) or 2-methyl-5-phenyltetrazole generates a nitrile imine intermediate, which subsequently rearranges to this compound. acs.org

The isomerization process is not a single-step reaction but involves distinct intermediates and transition states. researchgate.net Computational studies, including CASPT2 and B3LYP calculations, have mapped the energy profile of this transformation. researchgate.net For instance, the rearrangement of a nitrile imine to a carbodiimide proceeds through a 1H-diazirine intermediate, which then opens to an imidoylnitrene before finally forming the carbodiimide. researchgate.netresearchgate.net

The kinetics of this multi-step pathway have been quantified by calculating the activation energies for each stage. The initial cyclization of the nitrile imine to the 1H-diazirine requires overcoming a significant energy barrier, while the subsequent steps to the final carbodiimide product have more modest activation energies. researchgate.net

Table 1: Calculated Activation Energies for Nitrile Imine to Carbodiimide Rearrangement

Reaction Step Intermediate/Product Activation Energy (kcal/mol) Reference
Nitrile Imine → 1H-Diazirine 1H-Diazirine 37-60 researchgate.net
1H-Diazirine → Imidoylnitrene Imidoylnitrene ~9.6 researchgate.net
Imidoylnitrene → Carbodiimide Carbodiimide 12-20 researchgate.net

The pathway from nitrile imines to carbodiimides is mediated by key transient species. researchgate.net The most direct and widely accepted intermediates in this rearrangement are imidoylnitrenes. researchgate.netresearchgate.net Following the initial formation from a precursor like a tetrazole, the nitrile imine can cyclize to a 1H-diazirine. researchgate.net This highly strained three-membered ring then undergoes ring-opening to form an imidoylnitrene. researchgate.net This imidoylnitrene species is what ultimately rearranges to the stable carbodiimide structure. researchgate.net The entire sequence is an elegant cascade of isomerizations connecting these reactive intermediates. researchgate.net

While imidoylnitrenes are central to the carbodiimide formation pathway, vinylnitrenes are another class of reactive intermediates mentioned in related chemistries. researchgate.netacs.org However, for the specific unimolecular rearrangement of nitrile imines to carbodiimides, the pathway proceeding through the 1H-diazirine and imidoylnitrene intermediates is the most computationally supported and mechanistically relevant route. researchgate.netresearchgate.net The imidoylnitrene can be considered the direct precursor to the carbodiimide in this transformation. uq.edu.au

Intermolecular Reactivity with Organic Reagents

This compound participates in various intermolecular reactions, serving as a valuable reagent in organic synthesis. Its reactivity profile is dictated by the electron distribution within its characteristic N=C=N cumulene system.

The reaction of carbodiimides with isothiocyanates presents a fascinating case of competing reaction pathways, where the substitution pattern on the carbodiimide plays a critical role in determining the final products. chemicalpapers.com

When this compound reacts with benzoyl isothiocyanate, the products formed are differently substituted ureas and thioureas. chemicalpapers.com This outcome points towards a reaction mechanism involving the addition of the isothiocyanate across one of the C=N double bonds of the carbodiimide, followed by subsequent rearrangement or further reaction to yield the stable urea (B33335) and thiourea (B124793) structures. chemicalpapers.comchemicaljournal.innih.gov

The reaction between carbodiimides and benzoyl isothiocyanate highlights a divergence in mechanistic pathways based on the carbodiimide's substituents. chemicalpapers.com For this compound, the formation of ureas and thioureas suggests a non-cycloaddition, likely addition-based, pathway. chemicalpapers.com

In contrast, the reaction of benzoyl isothiocyanate with a different carbodiimide, N-cyclohexyl-N'-phenylcarbodiimide, yields a (4+2) cycloadduct. chemicalpapers.com This indicates that the steric and electronic properties of the substituents (methyl vs. cyclohexyl) on the carbodiimide nitrogen atoms dictate whether the reaction proceeds through a concerted cycloaddition mechanism or a stepwise addition pathway. chemicalpapers.com The presence of the less sterically demanding methyl group in this compound appears to disfavor the transition state required for the [4+2] cycloaddition, leading instead to the formation of addition products like ureas and thioureas. chemicalpapers.com

Nucleophilic Additions and Hydrolytic Pathways

Carbodiimides, characterized by the N=C=N functional group, are electrophilic heterocumulenes that readily undergo nucleophilic addition reactions under mild conditions. acs.org The central carbon atom of the carbodiimide is highly susceptible to attack by nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms. masterorganicchemistry.com This reactivity is fundamental to their widespread use as dehydrating and coupling agents in organic synthesis, particularly for promoting the formation of amide and ester bonds by activating carboxylic acids. carbodiimide.com

The general mechanism of nucleophilic addition to a carbodiimide involves the attack of a nucleophile on the central carbon, leading to the formation of a C-nucleophile bond and breaking one of the C=N pi bonds. This process changes the hybridization of the carbon from sp² to sp³ and its geometry from linear to trigonal planar. masterorganicchemistry.com In the context of this compound, nucleophiles such as amines, alcohols, and water can add across the cumulene system. For instance, the reaction with amines can lead to the formation of guanidine (B92328) derivatives. carbodiimide.com Polymeric carbodiimides have been shown to undergo rapid nucleophilic addition with primary and secondary alkyl amines at room temperature. acs.org

Under hydrolytic conditions, this compound is converted to its corresponding urea derivative, N-Methyl-N'-phenylurea. This reaction is a hallmark of carbodiimide chemistry and proceeds via a nucleophilic addition mechanism where water acts as the nucleophile.

A key piece of chemical evidence for the structure of carbodiimides is their quantitative conversion to the corresponding N,N'-disubstituted urea upon refluxing in dilute hydrochloric acid. oup.com This process is analogous for this compound. In broader applications, such as peptide synthesis or the stabilization of polymers like polyesters, the hydrolysis of the carbodiimide to a urea is a critical reaction, either as a desired outcome or a competing side reaction. carbodiimide.comnih.gov The general mechanism can be summarized as follows:

Protonation: The carbodiimide is protonated by an acid.

Nucleophilic Attack: A water molecule attacks the electrophilic carbodiimide carbon.

Proton Transfer/Rearrangement: The intermediate undergoes proton transfer to form an unstable isourea tautomer, which rapidly rearranges to the thermodynamically stable N,N'-disubstituted urea.

This hydrolytic pathway is central to the function of carbodiimides as dehydrating agents, where they effectively sequester water by converting into ureas. carbodiimide.com

Chemically Activated Decompositions of Related Intermediates (e.g., Diazabutadienes)

This compound is sometimes formed as a product of molecular rearrangements where other reactive intermediates are also generated. nih.govresearchgate.net Research involving flash vacuum thermolysis (FVT) of precursors like 1-methyl-5-phenyltetrazole has shown that they generate a highly reactive nitrile imine intermediate. nih.govacs.orgresearchgate.net This nitrile imine can then follow multiple reaction pathways. One pathway involves rearrangement to form the stable this compound. nih.govresearchgate.netscience.gov

Concurrently, a portion of the same nitrile imine intermediate can undergo a 1,4-H shift to produce a diazabutadiene. nih.govresearchgate.netresearchgate.net This diazabutadiene intermediate is energetically unstable and subject to chemically activated decomposition, breaking down into smaller, more stable molecules. nih.govresearchgate.net This decomposition is a competing process to the formation of the carbodiimide. nih.gov

Studies have identified two primary decomposition pathways for the specific diazabutadiene generated alongside this compound:

Pathway A: Decomposition into benzonitrile (B105546) and CH₂=NH (methanimine). nih.govresearchgate.net

Pathway B: Decomposition into styrene (B11656) and molecular nitrogen (N₂). nih.govresearchgate.net

The formation of another related intermediate, 3-methyl-1-phenyl-2-azabutadiene, from different precursors has also been studied. nih.govresearchgate.net Its subsequent chemically activated decomposition yields styrene and acetonitrile, highlighting how the structure of the diazabutadiene dictates the final decomposition products. nih.govresearchgate.net These mechanistic interpretations are often supported by computational calculations of the energies of the key intermediates and transition states involved. nih.gov

Data Table 1: Products from the Chemically Activated Decomposition of the Diazabutadiene Intermediate

IntermediateDecomposition PathwayProductsCitation
Diazabutadiene (from nitrile imine 2b)Pathway ABenzonitrile + Methanimine (CH₂=NH) nih.gov, researchgate.net
Diazabutadiene (from nitrile imine 2b)Pathway BStyrene + Nitrogen (N₂) nih.gov, researchgate.net
3-Methyl-1-phenyl-2-azabutadiene-Styrene + Acetonitrile nih.gov, researchgate.net

Computational and Theoretical Elucidation of N Methyl N Phenylcarbodiimide Reactivity and Structure

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are pivotal in understanding the fundamental properties of N-Methyl-N'-phenylcarbodiimide at the atomic level. These computational tools allow for the precise calculation of molecular geometries, vibrational modes, and the exploration of potential energy surfaces, offering a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the structural and vibrational properties of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, in conjunction with basis sets like 6-31G* or 6-311+G(d,p), is commonly employed for such studies.

The following table illustrates typical bond lengths and angles that would be determined for this compound through DFT calculations. The values are representative and based on general knowledge of carbodiimide (B86325) structures.

ParameterDescriptionExpected Value
r(N1=C2)Bond length of the first N=C bond~1.22 Å
r(C2=N3)Bond length of the second C=N bond~1.22 Å
r(N3-C(phenyl))Bond length of the N-C bond to the phenyl group~1.42 Å
r(N1-C(methyl))Bond length of the N-C bond to the methyl group~1.45 Å
a(N1=C2=N3)Bond angle of the N=C=N group~170-180°
a(C2=N3-C(phenyl))Bond angle around the phenyl-substituted nitrogen~120-125°
a(C2=N1-C(methyl))Bond angle around the methyl-substituted nitrogen~120-125°

Vibrational spectroscopy, coupled with DFT calculations, provides a powerful tool for identifying and characterizing molecules. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. For this compound, the most characteristic vibrational mode is the intense asymmetric stretching of the N=C=N group, which is experimentally observed in the range of 2154-2136 cm⁻¹. DFT calculations can predict this and other vibrational modes, aiding in the complete assignment of the experimental spectrum.

The following table presents a selection of key predicted vibrational modes for this compound based on DFT calculations for similar molecules.

Vibrational ModeDescriptionExpected Frequency Range (cm⁻¹)
ν_as(N=C=N)Asymmetric stretch of the carbodiimide group2100 - 2150
ν_s(N=C=N)Symmetric stretch of the carbodiimide group1400 - 1500
ν(C-N)Stretching of the C-N single bonds1200 - 1300
δ(C-H)Bending modes of the methyl and phenyl C-H bonds1300 - 1500 (phenyl), 1400-1470 (methyl)
γ(C-H)Out-of-plane bending of aromatic C-H bonds700 - 900

To obtain a more accurate description of the energetics and reaction dynamics, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation, which is crucial for accurately describing potential energy surfaces (PES).

A potential energy surface is a mathematical representation of the energy of a molecule as a function of its geometry. High-level ab initio calculations are used to compute the energies of various molecular conformations, including minima (stable structures), maxima, and saddle points (transition states). For this compound, these calculations can elucidate the energy landscape for its formation and subsequent reactions, providing insights into reaction barriers and the stability of intermediates. While specific studies detailing the full PES of this compound are not prevalent in the literature, the principles of these calculations are well-established for complex organic molecules.

Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping out reaction pathways and characterizing transition states, these simulations provide a dynamic view of chemical transformations.

This compound is formed through the rearrangement of the corresponding nitrile imine, C-phenyl-N-methyl-nitrile imine. This isomerization is a key reaction that can be studied computationally. Theoretical simulations can map the reaction pathway from the nitrile imine to the carbodiimide, identifying the transition state and calculating the activation energy for the rearrangement. Studies on related nitrile imines have shown that they can exist in different isomeric forms (e.g., allenic and propargylic) and that they readily isomerize to the more stable carbodiimide structure both thermally and photochemically. Computational models help to understand the electronic and structural changes that occur during this transformation.

Carbodiimides, including this compound, are known to participate in cycloaddition reactions. Computational analysis can distinguish between different possible mechanisms, such as concerted and stepwise pathways. In a concerted mechanism, all bond-forming and bond-breaking events occur in a single step through a single transition state. This can be further classified as synchronous, where all bonds are formed to the same extent in the transition state, or asynchronous, where bond formation is uneven.

By locating the transition state(s) on the potential energy surface and analyzing their geometries and vibrational frequencies, computational models can determine the degree of synchronicity in a cycloaddition reaction involving this compound. This level of detail is crucial for understanding the factors that control the stereochemistry and regioselectivity of such reactions.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and symmetries of these frontier orbitals govern the feasibility and outcome of a reaction.

For this compound, FMO analysis can be used to predict its reactivity in cycloaddition reactions. The HOMO and LUMO energies, which can be calculated using DFT or other quantum chemical methods, provide insights into its electron-donating and electron-accepting capabilities. A smaller energy gap between the HOMO of a nucleophile and the LUMO of an electrophile generally indicates a more favorable interaction and a faster reaction.

The following table presents a conceptual overview of the FMO parameters that would be calculated for this compound and their implications for reactivity.

ParameterDescriptionImplication for Reactivity
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates nucleophilic (electron-donating) character. Higher energy suggests stronger nucleophilicity.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electrophilic (electron-accepting) character. Lower energy suggests stronger electrophilicity.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to the chemical stability and reactivity. A smaller gap suggests higher reactivity.

By analyzing the coefficients of the atomic orbitals contributing to the HOMO and LUMO, the theory can also predict the regioselectivity of cycloaddition reactions, identifying the specific atoms most likely to be involved in bond formation.

Spectroscopic Feature Prediction via Computational Methods

The prediction of spectroscopic features through computational methods offers a powerful tool for understanding the structural and electronic properties of molecules. By simulating vibrational and electronic spectra, researchers can gain insights that complement and help interpret experimental data. For this compound, computational techniques such as anharmonic vibrational spectra calculations and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating its spectroscopic characteristics.

Anharmonic Vibrational Spectra Calculations for Infrared (IR) Absorption

Anharmonic vibrational spectra calculations provide a more accurate prediction of infrared (IR) absorption bands compared to simpler harmonic approximations. This is because they account for the non-quadratic nature of the potential energy surface, which leads to phenomena such as overtones, combination bands, and Fermi resonances.

For this compound, the IR spectrum has been investigated through matrix isolation techniques and analyzed with the aid of calculated anharmonic vibrational spectra. These computational analyses have been crucial in accurately assigning the observed vibrational modes.

A notable feature in the experimental IR difference spectrum of this compound, formed from the flash vacuum thermolysis (FVT) of 1-methyl-5-phenyltetrazole (B3340059), is the strong absorption band corresponding to the asymmetric stretching vibration of the N=C=N group. The table below presents a comparison of the experimental and calculated anharmonic vibrational frequencies for key modes of this compound.

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Anharmonic Wavenumber (scaled, cm⁻¹)Calculated Intensity (km/mol)
N=C=N asymmetric stretch215421351031
-2136210723
-1600156555
-1508147423
-1413142949
-1162111187

The excellent agreement between the experimental and calculated values, particularly for the prominent N=C=N stretching mode, underscores the reliability of anharmonic calculations in predicting the IR absorption features of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. It allows for the prediction of excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. This method is instrumental in understanding the electronic transitions between molecular orbitals, such as π → π* and n → π* transitions, which are characteristic of many organic compounds.

The application of TD-DFT involves calculating the response of the electron density of a molecule to a time-dependent electric field, such as that of light. From this, the energies of various excited states can be determined. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and for understanding the electronic structure of molecules in their excited states.

For illustrative purposes, a hypothetical TD-DFT output for a generic organic molecule is presented in the table below to demonstrate the type of data that would be obtained for this compound.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S14.222940.15HOMO -> LUMO (95%)
S24.772600.02HOMO-1 -> LUMO (88%)
S35.122420.34HOMO -> LUMO+1 (92%)

Such a detailed theoretical analysis for this compound would be highly valuable for a complete understanding of its photophysical properties.

Polymerization Chemistry: N Methyl N Phenylcarbodiimide As a Monomer

Helix-Sense Selective Polymerization Strategies for Achiral Carbodiimides

The synthesis of optically active polymers from achiral monomers like N-Methyl-N'-phenylcarbodiimide is a fascinating area of polymer chemistry. The primary strategy involves using a chiral catalyst that can influence the formation of a helical polymer chain with a preferential screw-sense (either right-handed, P, or left-handed, M). This process is known as helix-sense selective polymerization.

A high degree of stereocontrol in the polymerization of achiral carbodiimides has been successfully achieved using chiral initiator systems. Among the most effective are titanium(IV) complexes bearing the chiral BINOL (1,1'-bi-2-naphthol) ligand. For instance, homochiral catalysts such as (S)-BINOL-Ti(OiPr)2 have been employed to polymerize various achiral carbodiimides. nih.gov

When an achiral monomer like this compound is polymerized using an enantiopure BINOL-Ti(IV) initiator, the resulting poly(this compound) chain is forced to adopt a helical conformation with a predominant screw sense. researchgate.netresearchgate.net The choice of the (R) or (S) enantiomer of the BINOL ligand directly determines whether a predominantly P or M helix is formed. researchgate.net This demonstrates that the chirality of the initiator is effectively transferred to the polymer's secondary structure.

The general effectiveness of these BINOL-based titanium catalysts has been demonstrated across a range of carbodiimide (B86325) monomers, leading to polymers with significant optical activity. nih.govresearchgate.net This optical activity arises not from chiral centers in the polymer backbone or side chains, but from the stable, one-handed helical conformation of the entire macromolecule.

Several factors play a crucial role in the successful selection and propagation of a single helical sense during the polymerization of this compound and related achiral carbodiimides.

Chiral Catalyst Structure: The structure of the chiral ligand on the metal center is paramount. The C2 symmetry of the BINOL ligand is critical in creating a chiral environment that directs the incoming monomer to add in a specific orientation, thus propagating the helical structure.

Monomer Structure: The nature of the substituents on the carbodiimide nitrogen atoms influences the stability of the resulting helix. While this compound can form helical polymers, monomers with bulkier substituents often lead to more stable and well-defined helical structures due to increased steric hindrance that locks the polymer backbone into a specific conformation. nih.govresearchgate.net

Reaction Conditions: Temperature and solvent can affect the degree of stereocontrol. Polymerizations are typically conducted under controlled conditions to ensure the living nature of the process, which is crucial for the propagation of a single helical sense from the chiral initiator.

The propagation of the helix is a kinetically controlled process. nih.gov The initial chiral influence from the catalyst at the start of the chain dictates the helical sense, and this preference is maintained as subsequent monomer units are added.

Post-Polymerization Behavior and Polymer Architecture

The behavior of polycarbodiimide chains after polymerization is critical for their potential applications. The stability of the induced helical conformation and the influence of the monomer's original substituents are key areas of investigation.

The helical structures of polycarbodiimides are not always permanently fixed. For some polycarbodiimides, the helical conformation is dynamic and can undergo racemization (loss of optical activity) upon heating. This process involves the interconversion between the P and M helices until an equilibrium state (a racemic mixture) is reached. researchgate.net

However, in the case of polycarbodiimides with bulky, non-symmetric substituents, the resulting helical polymers can be exceptionally stable and may not racemize even at elevated temperatures. nih.gov For poly(this compound), the stability of the helix would be intermediate. The presence of the phenyl group provides some rigidity, but the small methyl group may allow for some conformational flexibility. Research on a similar polymer, poly(N-methyl-N′-(2-isopropyl-6-methylphenyl)carbodiimide), has shown that upon thermal annealing, a loss of specific optical rotation is observed, indicating some degree of racemization. Interestingly, this process can also lead to the formation of a stereocomplexed structure where P and M helices associate. researchgate.net

The following table summarizes the thermal behavior of different polycarbodiimides, illustrating the effect of substituent size on helical stability.

PolymerSubstituentsThermal BehaviorReference
Poly(N-hexyl-N'-phenylcarbodiimide)Hexyl, PhenylRacemizes upon heating nih.gov
Poly(N-dodecyl-N'-(1-naphthyl)carbodiimide)Dodecyl, 1-NaphthylOptically stable at elevated temperatures nih.gov
Poly(N-methyl-N′-(2-isopropyl-6-methylphenyl)carbodiimide)Methyl, 2-isopropyl-6-methylphenylPartial racemization and stereocomplex formation researchgate.net

The steric bulk of the N- and N'-substituents on the carbodiimide monomer has a profound impact on the properties of the resulting polymer. In this compound, the substituents are relatively small (methyl) and moderately sized (phenyl).

Helical Stability: As mentioned, larger and more sterically demanding substituents tend to create more rigid and stable helical structures. researchgate.net This is because bulky side groups restrict the rotation around the backbone bonds, raising the energy barrier for helix inversion. For poly(this compound), the barrier to racemization would be lower than that for a polymer with, for example, a naphthyl or a substituted phenyl group in place of the phenyl group. nih.gov

Solubility and Processing: The nature of the substituents also governs the polymer's solubility. The methyl and phenyl groups in poly(this compound) would likely confer solubility in common organic solvents like toluene (B28343) and chloroform. In contrast, very bulky or very polar substituents could drastically alter the solubility profile.

Polymer Architecture: The steric hindrance of the side groups is a key factor in forcing the polymer to adopt a helical conformation in the first place. Without sufficient steric repulsion between the pendant groups, the polymer chain might adopt a more random coil conformation. researchgate.net

Mechanistic Aspects of Carbodiimide Polymerization

The polymerization of carbodiimides by titanium(IV) complexes is understood to proceed via a coordination-insertion mechanism. The process can be broken down into several key steps:

Initiation: The reaction begins with the insertion of the first carbodiimide monomer, such as this compound, into the titanium-ligand bond of the initiator complex (e.g., a Ti-N bond in an amidinate complex or a Ti-O bond in an alkoxide complex). rsc.org This creates a new titanium-amidinato complex that is the active species for polymerization.

Propagation: Subsequent monomer units coordinate to the titanium center and are then inserted into the existing titanium-nitrogen bond of the growing polymer chain. researchgate.net This process occurs in a repetitive, head-to-tail fashion, leading to the formation of the polycarbodiimide (or more accurately, a polyguanidine) structure. The chiral environment provided by the BINOL ligand on the titanium center guides the stereochemistry of each insertion step, ensuring the propagation of the helical structure.

Termination: The polymerization can be terminated by the addition of a quenching agent, such as methanol (B129727), which protonates the active chain end and releases the polymer from the titanium catalyst. nih.gov

The living nature of this polymerization, when conducted under appropriate conditions, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, as well as the creation of block copolymers. researchgate.net

Kinetic vs. Thermodynamic Control in Chain Growth

The polymerization of unsymmetrical carbodiimides such as this compound can theoretically proceed via two distinct pathways, leading to either a kinetically or a thermodynamically favored product. This control is primarily exerted by the reaction conditions, most notably temperature.

Under kinetic control , typically at lower temperatures, the polymerization reaction favors the pathway with the lowest activation energy. For an unsymmetrical carbodiimide, this could translate to the preferential addition of the monomer in a specific orientation that is sterically less hindered or electronically more favorable at the transition state. The resulting polymer chain would possess a regular, repeating structure dictated by this faster reaction pathway. However, this kinetically formed polymer may not represent the most stable possible arrangement of the monomer units.

Conversely, under thermodynamic control , usually at higher temperatures, the system has sufficient energy to overcome higher activation barriers and explore various reaction pathways. This allows for reversible or competing reactions to reach an equilibrium state, favoring the formation of the most stable polymer structure. In the context of poly(this compound), the thermodynamically favored product might involve a different arrangement of the methyl and phenyl groups along the polymer backbone to minimize steric hindrance and maximize stabilizing interactions, potentially leading to a more ordered and stable helical conformation.

The distinction between these two regimes is crucial for controlling the microstructure and, consequently, the properties of the final polymer. For instance, a kinetically controlled polymerization might yield a polymer with a high degree of regio- and stereoregularity, which could be desirable for specific applications. In contrast, a thermodynamically controlled process might lead to a more stable polymer with different macroscopic properties.

Control TypeTypical Reaction ConditionFavored ProductResultant Polymer Structure
Kinetic Control Low TemperatureProduct of the fastest reactionPotentially highly regular and stereospecific
Thermodynamic Control High TemperatureMost stable productThermodynamically most stable conformation

Role of Initiator Design in Polymerization Mechanism

The choice of initiator is paramount in the polymerization of carbodiimides, as it not only initiates the chain growth but also profoundly influences the polymerization mechanism, the degree of control over molar mass and dispersity, and the stereochemistry of the resulting polymer. For this compound, various initiator systems can be envisaged, each imparting distinct characteristics to the polymerization.

Anionic Initiators: Simple anionic initiators, such as organolithium compounds, can initiate the polymerization of carbodiimides. The mechanism involves the nucleophilic attack of the anion on the central carbon atom of the carbodiimide, generating a propagating amidinate anion. The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) and the solvent polarity can significantly affect the aggregation state of the propagating species and the ion-pair tightness, which in turn influences the polymerization kinetics and stereocontrol. For an unsymmetrical monomer like this compound, the regioselectivity of the initial attack and subsequent monomer additions would be a critical factor governed by the initiator system.

Coordination Initiators: Transition metal complexes, particularly those based on titanium, copper, and iridium, have been shown to be highly effective for the living polymerization of carbodiimides. These initiators operate through a coordination-insertion mechanism. The carbodiimide monomer first coordinates to the metal center, followed by insertion into the metal-amido bond of the growing chain. The design of the ligand sphere around the metal center is crucial for controlling the polymerization. Bulky ligands can enforce a specific coordination geometry, leading to high stereoselectivity and the formation of helical polymers with a preferred screw-sense. For this compound, a well-designed chiral initiator could potentially lead to the synthesis of isotactic or syndiotactic polymers with controlled helicity.

The table below summarizes the potential effects of different initiator types on the polymerization of this compound, based on general principles of carbodiimide polymerization.

Initiator TypeGeneral MechanismPotential Influence on Polymerization of this compound
Organolithium Compounds Anionic PolymerizationCan initiate polymerization, but control over stereochemistry might be limited. The polarity of the solvent would play a significant role.
Titanium(IV) Complexes Coordination-InsertionCan lead to living polymerization with good control over molar mass and dispersity. Ligand design can influence the stereochemistry of the polymer.
Copper(I) Complexes Coordination-InsertionKnown to promote living polymerization of carbodiimides. The nature of the ancillary ligands is critical for achieving control.
Iridium(I) Complexes Coordination-Insertion / ROMPCan initiate polymerization, potentially through a ring-opening metathesis polymerization (ROMP) mechanism if a cyclic precursor is used, or via insertion for the linear monomer. Offers a pathway to well-defined polymers.

Advanced Catalytic Applications and Synthetic Transformations Mediated by Carbodiimides, Including N Methyl N Phenylcarbodiimide

Carbodiimide-Mediated Dehydration and Condensation Reactions

Carbodiimides are widely recognized for their role as dehydrating agents, facilitating condensation reactions such as the formation of amides from carboxylic acids and amines. A key intermediate in many of these reactions is the O-acylisourea, which forms from the reaction of a carboxylic acid with the carbodiimide (B86325). This highly reactive intermediate is then susceptible to nucleophilic attack.

The addition of alcohols to carbodiimides represents a direct and atom-efficient method for the synthesis of isoureas. This reaction, however, often requires activation due to the lower electrophilicity of carbodiimides compared to other carbonyl compounds. The general reaction is as follows:

R-OH + R'–N=C=N–R'' → R-O-C(=NR')-NHR''

The resulting isourea can be a stable product or serve as an intermediate in further transformations. The reaction conditions and the nature of the substituents on both the alcohol and the carbodiimide play a crucial role in the outcome of the reaction.

To overcome the activation barrier for the addition of alcohols to carbodiimides, various catalytic systems have been investigated. Among the most potent catalysts are organoactinide complexes. Research has shown that actinide complexes supported by N-heterocyclic iminato ligands are highly effective catalysts for the addition of alcohols to both aryl- and alkyl-substituted carbodiimides. These reactions proceed at room temperature with short reaction times and produce excellent yields of the corresponding isoureas.

Stoichiometric, thermodynamic, and kinetic studies have provided insights into the plausible mechanism of this catalytic reaction. The steric hindrance around the actinide metal center, rather than electronic properties, appears to be a determining factor in the accessibility for the insertion process of the alcohol into the carbodiimide.

Table 1: Catalytic Addition of Methanol (B129727) to Unsymmetrical Carbodiimides using Actinide Precatalysts

EntryPrecatalystCarbodiimideConversion (%)
1Th-1Ph-N=C=N-Et>99
2U-1Ph-N=C=N-Et>99

Reaction conditions: actinide precatalyst (2 µmol), carbodiimide (0.20 mmol), methanol (0.20 mmol), C6D6 (550 µL), room temperature, 1 h. Conversion determined by 1H NMR spectroscopy.

Beyond organoactinide complexes, other catalyst systems have been explored for this transformation, including those based on copper, zinc, and alkali metals, highlighting the broad interest in activating carbodiimides for synthetic applications.

Hydroboration of Carbodiimides for Amine Synthesis

The hydroboration of carbodiimides provides a synthetic route to N-borylated formamidines, which can be subsequently converted to the corresponding amines. This transformation represents an efficient method for the reduction of the N=C=N cumulative double bond system.

The first successful catalytic hydroboration of carbodiimides was achieved using a β-diketiminato magnesium alkyl complex, [CH{C(Me)NDipp}2}MgnBu] (where Dipp = 2,6-iPr2C6H3), as a pre-catalyst with pinacol (B44631) borane (B79455) (HBpin). mdpi.com These catalytic reactions proceed under mild conditions to afford the corresponding N-borylated formamidine (B1211174) products in good yields. mdpi.com

Mechanistic studies, including theoretical DFT calculations, suggest that the active catalytic species is a hydridomagnesium complex. nih.gov The catalytic cycle is proposed to involve the insertion of a C=N bond into the Mg-H bond, followed by the formation of a B-N bond. The regeneration of the active catalyst occurs via a hydride transfer from the boron to the magnesium, which is considered the rate-determining step. nih.gov

The magnesium-catalyzed hydroboration of carbodiimides is applicable to a range of both alkyl- and aryl-substituted carbodiimides. mdpi.com However, the reaction times and yields can be influenced by the steric and electronic properties of the substituents on the carbodiimide.

For instance, symmetrical carbodiimides with bulky substituents such as cyclohexyl and sec-butyl undergo hydroboration in high yields, though the reaction times are longer compared to those with less sterically demanding groups like isopropyl. pharmaguideline.com Aromatic carbodiimides are generally reduced efficiently within a shorter timeframe. pharmaguideline.com A significant limitation is observed with extremely bulky substituents; for example, attempts to reduce N,N'-di-tert-butyl carbodiimide have been unsuccessful. pharmaguideline.com In the case of unsymmetrical carbodiimides, such as 1-tert-butyl-3-ethyl carbodiimide, the hydroboration can be highly regioselective but may result in lower yields. pharmaguideline.com

Table 2: Scope of Carbodiimide Hydroboration using a Cyclic Carbodiphosphorane Catalyst

Substrate (Carbodiimide)Product (Formamidine)Time (h)Yield (%)
N,N'-Diisopropylcarbodiimide7a198
N,N'-Dicyclohexylcarbodiimide7b797
N,N'-Di-sec-butylcarbodiimide7c2498
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide7d7227
N,N'-Diphenylcarbodiimide7e198
N,N'-Di-p-tolylcarbodiimide7f191
N,N'-Bis(2,6-diisopropylphenyl)carbodiimide7g179

Reaction conditions: carbodiimide (0.24 mmol), pinacolborane (0.27 mmol), and catalyst (0.012 mmol) in benzene-d6 (B120219) (0.50 mL) at 25 °C. Yields were determined by ¹H NMR integration. pharmaguideline.com

Spectroscopic and Analytical Methodologies for Characterizing N Methyl N Phenylcarbodiimide and Its Reaction Intermediates

Matrix Isolation Infrared (IR) Spectroscopy for Transient Species Characterization

Matrix isolation infrared (IR) spectroscopy is a powerful technique for the study of reactive and unstable species. By trapping molecules in an inert gas matrix at cryogenic temperatures, their vibrational spectra can be recorded without the interference of intermolecular interactions or rotational fine structure. This method has been instrumental in the characterization of N-Methyl-N'-phenylcarbodiimide and its isomers.

The generation of this compound can be achieved through the thermal or photochemical rearrangement of precursor molecules, such as 1-methyl-5-phenyltetrazole (B3340059). acs.org During these reactions, transient species like nitrile imines are formed, which subsequently isomerize to the more stable carbodiimide (B86325).

Through flash vacuum thermolysis (FVT) of 1-methyl-5-phenyltetrazole at 600 °C with subsequent argon matrix isolation at 12 K, the formation of this compound has been unequivocally identified. acs.org The IR difference spectrum clearly shows the consumption of the tetrazole precursor and the emergence of new absorption bands corresponding to the carbodiimide product. acs.org Similarly, photolysis of matrix-isolated 2-methyl-5-phenyltetrazole at 254 nm leads to the formation of C-Phenyl-N-methylnitrile imine, which can be observed to rearrange to this compound. acs.org

The distinct vibrational frequencies of these isomers allow for their unambiguous identification. This compound exhibits a characteristic strong absorption band in the region of 2136-2154 cm⁻¹, which is attributed to the asymmetric stretching vibration of the -N=C=N- group. acs.org In contrast, its precursor, C-Phenyl-N-methylnitrile imine, displays a characteristic absorption at a lower frequency. acs.org All nitrile imines, including the C-Phenyl-N-methyl isomer, have been observed to isomerize to their corresponding carbodiimides both thermally and photochemically. acs.org

The vibrational signatures of this compound and its nitrile imine precursor provide critical insights into the reaction mechanism. The IR spectrum of this compound formed via FVT of 1-methyl-5-phenyltetrazole shows prominent bands that have been assigned based on computational calculations. acs.org

The appearance of a double band in the 2100 cm⁻¹ region for some arylcarbodiimides is suggested to be a result of Fermi resonance between the N=C=N symmetric stretching vibration and a combination band involving a ring deformation and a C-N stretch. acs.org This phenomenon is influenced by substitution on the phenyl ring. acs.org

The table below summarizes the key experimental and calculated vibrational frequencies for this compound.

Experimental IR Frequency (cm⁻¹)Calculated Anharmonic, Scaled IR Frequency (cm⁻¹)Assignment
2154, 21362135-N=C=N- asymmetric stretch
16001565Phenyl ring C=C stretch
15081474Phenyl ring C=C stretch
14131429CH₃ deformation
11621111C-N stretch

By monitoring the appearance and disappearance of the characteristic IR bands of the nitrile imine and the corresponding carbodiimide over time during photolysis experiments, the kinetic and mechanistic details of the isomerization process can be elucidated. acs.org

Advanced Spectroscopic Techniques for Structural and Dynamic Studies

While matrix isolation IR spectroscopy is invaluable for identifying transient species, other advanced spectroscopic techniques are necessary for a comprehensive structural and dynamic understanding of this compound and its reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

In ¹H NMR, one would expect to observe signals corresponding to the methyl protons and the protons of the phenyl group. The chemical shift and multiplicity of the phenyl protons would provide information about the electronic environment and substitution pattern of the aromatic ring. The methyl protons would likely appear as a singlet, with a chemical shift influenced by the adjacent nitrogen atom.

In ¹³C NMR, the most characteristic signal would be that of the sp-hybridized carbon of the carbodiimide group (-N=C =N-). The chemical shift of this carbon in dialkylcarbodiimides is typically around 140 ppm. The spectrum would also show signals for the methyl carbon and the carbons of the phenyl ring.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion under electron ionization (EI) or other ionization methods would provide valuable structural information. Plausible fragmentation pathways for this compound could involve cleavages at the N-C bonds, leading to the formation of characteristic fragment ions. For instance, the loss of the methyl group or the phenyl group could be observed. Rearrangement reactions followed by fragmentation are also common in mass spectrometry and can provide further mechanistic insights.

By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, allowing for the identification of this compound as well as any byproducts or remaining starting materials. This is crucial for monitoring the progress of a reaction and for understanding the mechanistic pathways involved in its formation and subsequent reactions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N-Methyl-N'-phenylcarbodiimide?

  • Synthesis : this compound can be synthesized via cyclization reactions of amidoximes or through catalytic pathways. For example, tert-butyltrimethylacetamidoxime undergoes cyclization under controlled conditions to yield carbodiimides, though yields may vary due to competing reactions or incomplete conversions .
  • Characterization : Key techniques include 1H^1 \text{H} NMR spectroscopy to monitor reaction progress (e.g., distinguishing monohydroborylated and dihydroborylated products) and optical rotation measurements for polymers derived from carbodiimides .

Q. What are the common catalytic reactions involving this compound?

  • Hydroboration : Tin(II) halide catalysts enable dihydroboration of carbodiimides with HBpin. For unsymmetrical substrates like this compound, reaction times and equivalents of HBpin influence product distribution (mono- vs. dihydroborylated forms). Kinetic studies via NMR reveal rapid conversion of intermediates .
  • Polymerization : Achiral carbodiimides can be polymerized using chiral catalysts (e.g., (S-BINOL)Ti(OiPr)2_2) to yield optically active polymers. Reaction yields (86–95%) and thermal stability depend on substituents; bulkier groups (e.g., 2-methyl-6-isopropylphenyl) enhance optical retention .

Q. How do steric and electronic effects of substituents influence carbodiimide reactivity?

  • Steric hindrance slows reaction kinetics. For example, N-i-butyl-N'-phenylcarbodiimide requires harsher conditions (5.5–6 hours) compared to symmetrical analogs like N,N’-di-p-tolylcarbodiimide (<20 minutes) under identical catalytic loading . Electronic effects are less documented but inferred from regioselectivity trends in hydroboration (see Advanced Questions).

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in hydroboration of unsymmetrical carbodiimides?

  • In hydroboration with this compound analogs (e.g., MesNCNPh), regioselectivity favors Bpin attachment to the sterically bulky nitrogen. This contrasts with electronic control, suggesting steric steering by bulky substituents (e.g., mesityl or diisopropylphenyl) directs boron placement . Computational studies or isotopic labeling could further validate this hypothesis.

Q. How can polymerization conditions be optimized to achieve permanent optical activity in carbodiimide-derived polymers?

  • Catalyst Design : Chiral titanium catalysts induce helix-sense-selective polymerization. For example, poly-N-dodecyl-N'-(1-naphthyl)carbodiimide retains optical activity even at elevated temperatures due to restricted chain mobility from bulky naphthyl groups .
  • Thermodynamic Control : Polymers formed under kinetic control (e.g., poly-N-hexyl-N'-phenylcarbodiimide) racemize upon heating, while those with asymmetric aryl substituents (e.g., poly-6) resist racemization. Differential scanning calorimetry (DSC) and circular dichroism (CD) are critical for monitoring thermal stability .

Q. How do reaction intermediates impact the efficiency of carbodiimide transformations?

  • In hydroboration, monohydroborylated carbodiimides (N-borylformamidines) are transient intermediates. NMR studies show these species form rapidly but convert to dihydroborylated products within minutes under catalytic conditions. Byproduct analysis (e.g., unreacted carbodiimide) is essential for optimizing stoichiometry and catalyst loading .

Q. What analytical challenges arise in characterizing carbodiimide reaction pathways?

  • Complex Mixtures : Reactions often produce mixtures of mono-/dihydroborylated products and unreacted starting material. Chromatographic separation coupled with high-resolution mass spectrometry (HRMS) or 11B^{11} \text{B} NMR can resolve these .
  • Polymer Characterization : Gel permeation chromatography (GPC) and matrix-assisted laser desorption/ionization (MALDI-TOF) are used to determine molecular weight distributions, while CD spectroscopy quantifies optical activity in chiral polymers .

Contradictions and Open Questions

  • and highlight conflicting regioselectivity drivers (steric vs. electronic effects), warranting further mechanistic studies.
  • shows inconsistent thermal stability in polymers, suggesting substituent-dependent thermodynamic vs. kinetic control.

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